sb 220025

概要

説明

SB220025: は、ヒトp38ミトゲン活性化プロテインキナーゼ(MAPK)の強力な、可逆的な、ATP競合的な、そして特異的な阻害剤です。 SB220025は、p38 MAPK阻害において高い選択性と有効性を示すことが知られており、炎症や関連経路の研究など、科学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件: SB220025の合成には、イミダゾール環の形成が関与し、その後、様々な官能基で置換されます。主な工程には以下が含まれます。

イミダゾール環の形成: これは一般的に、アルデヒドとアミンとの縮合反応によって達成されます。

工業的生産方法: SB220025の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バッチ反応: イミダゾール環の形成と必要な置換を行うために、大規模なバッチ反応が用いられます。

化学反応の分析

反応の種類: SB220025は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体になります。

還元: 還元反応は、イミダゾール環上の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応によって生成される主な生成物は、官能基が修飾されたSB220025の様々な誘導体であり、さらなる研究開発に使用することができます .

科学的研究の応用

SB 220025 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) . Research indicates it has potential applications in treating inflammatory diseases, angiogenesis, and cancer .

Scientific Research Applications

- Angiogenesis and Inflammatory Diseases: this compound can reduce inflammatory cytokine production and inhibit angiogenesis, proving effective in treating chronic proliferative inflammatory diseases . It has demonstrated the ability to reduce the expression of cytokines and inhibit angiogenesis by approximately 40% in a murine air pouch granuloma model of inflammatory angiogenesis . In a murine collagen-induced arthritis model, this compound was able to prevent the progression of established arthritis .

- Neutrophil Accumulation: Poststimulation inhibition of p38 MAPK in vivo, using this compound, results in decreased leukocyte accumulation in the airspaces .

- Tumor Treatment: SB220025 can visibly attenuate TZT-1027-induced widespread hemorrhage in tumors . Pretreatment with SB220025 significantly suppressed the TZT-1027-induced reduction of tumor perfusion and increase in vascular permeability .

- LIF Expression: SB220025 reduces the TNF-induced upregulation of Lif expression in the retina .

- Embryo Development: SB220025 impacts bovine early embryo development when combined with U0126, resulting in developmental blockade at the eight-to-16-cell stage .

作用機序

SB220025は、p38 MAPKの活性部位に結合し、その活性を阻害することによって効果を発揮します。この阻害は、炎症反応に関与する下流の標的のリン酸化と活性化を防ぎます。 この化合物は、他のキナーゼよりもp38 MAPKに対して高い選択性を示しており、特定のシグナル伝達経路を研究するための貴重なツールとなっています .

類似化合物の比較

類似化合物:

SB203580: 類似の特性を持つ別のp38 MAPK阻害剤ですが、選択性と効力は異なります。

VX-702: 炎症性疾患の臨床試験で使用されている強力なp38 MAPK阻害剤です。

BIRB 796: 異なる化学構造を持つ、非常に選択的なp38 MAPK阻害剤です.

SB220025の独自性: SB220025は、p38 MAPKに対する高い選択性と、可逆的なATP競合的阻害機構を持つため、独特です。 これは、様々な生物学的プロセスにおけるp38 MAPKの特定の役割を研究し、標的療法を開発するために特に役立ちます .

類似化合物との比較

SB203580: Another p38 MAPK inhibitor with similar properties but different selectivity and potency.

VX-702: A potent p38 MAPK inhibitor used in clinical trials for inflammatory diseases.

BIRB 796: A highly selective p38 MAPK inhibitor with a different chemical structure.

Uniqueness of SB220025: SB220025 is unique due to its high selectivity for p38 MAPK and its reversible, ATP-competitive inhibition mechanism. This makes it particularly useful for studying the specific roles of p38 MAPK in various biological processes and for developing targeted therapies .

生物活性

SB 220025, a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), has garnered attention for its potent biological activities, particularly in the context of inflammatory processes and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

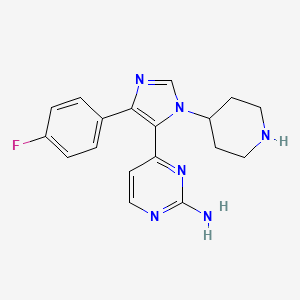

- Molecular Formula : C18H19FN6

- Molecular Weight : 338.4 g/mol

- Purity : ≥95% (HPLC)

- Appearance : Pale yellow solid

This compound selectively inhibits p38 MAPK, which plays a critical role in various cellular responses, including inflammation and stress responses. The compound binds to a specific pocket within the active site of p38 MAPK, effectively blocking its activity. It exhibits minimal inhibition on other kinases such as ERK, PKA, PKC, and EGFR, making it a valuable tool for studying p38 MAPK's role in signaling pathways .

Biological Activities

-

Anti-inflammatory Effects

- This compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. In vivo studies demonstrated that treatment with this compound significantly reduced TNF-α levels in murine models .

- In a murine air pouch granuloma model, this compound reduced the expression of inflammatory cytokines such as interleukin-1 beta and TNF-α during chronic inflammation phases, leading to approximately 40% inhibition of angiogenesis .

- Impact on Liver Regeneration

- Antiviral Activity

Study on Inflammatory Cytokine Regulation

A study investigated the effects of this compound on chronic inflammatory diseases using a murine model of collagen-induced arthritis. The results indicated that treatment with this compound prevented the progression of established arthritis by reducing inflammatory cytokine production and inhibiting angiogenesis .

Hepatocyte Replication Analysis

In an experiment assessing hepatocyte replication post-surgery, mice treated with this compound showed significantly reduced DNA synthesis compared to control groups. This was measured using bromodeoxyuridine (BrdU) incorporation techniques .

Table 1: Summary of Biological Activities of this compound

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 Value (nM) | Selectivity |

|---|---|---|

| p38 MAPK | 60 | High |

| ERK | >1000 | Negligible |

| PKA | >1000 | Negligible |

| PKC | >1000 | Negligible |

| EGFR | >1000 | Negligible |

特性

IUPAC Name |

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPFURGQAYMVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165806-53-1 | |

| Record name | SB-220025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SB-220025 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX95H97VRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。